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63826-12-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-amino-N-methyl-N-
phenylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides.
Directed at researchers, scientists, and professionals in drug development, this document
synthesizes its chemical properties, a representative synthesis protocol, analytical
characterization methods, and discusses its potential biological significance based on the well-
established activities of structurally related compounds. While specific research on this
particular molecule is not extensively documented in publicly available literature, this guide
extrapolates from the rich knowledge base of sulfonamide chemistry and pharmacology to
provide valuable, field-proven insights.

Core Chemical Identity and Properties

4-amino-N-methyl-N-phenylbenzenesulfonamide is a substituted aromatic sulfonamide. The
core structure consists of a benzenesulfonamide moiety with an amino group at the para
position of the phenyl ring. The sulfonamide nitrogen is substituted with both a methyl and a
phenyl group.
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Property Value Source(s)
CAS Number 63826-12-0 [1]
Molecular Formula C13H14N202S [1]
Molecular Weight 262.33 g/mol [1]

4-amino-N-methyl-N-
IUPAC Name _ [1]
phenylbenzenesulfonamide

[(4-

aminophenyl)sulfonyllmethylph
Synonyms _ [1]

enylamine, 4-(N-phenyl-N-

methylaminosulfonyl)aniline

CN(C1=CC=CC=C1)S(=0)
SMILES [1]
(=0)C2=CC=C(C=C2)N

CFXMWOQQTYMARQ-
InChlKey [1]
UHFFFAOYSA-N

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for 4-amino-N-methyl-N-
phenylbenzenesulfonamide is not readily available, a reliable synthesis can be postulated
based on established methods for analogous sulfonamides. A common and effective approach
involves the reaction of a substituted sulfonyl chloride with an appropriate amine. A
representative two-step synthesis is outlined below, starting from the commercially available 4-
nitrobenzenesulfonyl chloride.

Representative Synthesis Workflow
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Figure 1: Representative Synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Step 1: Sulfonamide Formation

G-Nitrobenzenesulfonyl chIorida N-Methylaniline

yridine, DCM

G-nitro-N-methyl-N-phenylbenzenesulfonamida

Step 2: Reduction of the Nitro Group

G-nitro-N-methyl-N-phenylbenzenesulfonamida

Fe, NH4CI, Ethanol/Water

G-amino-N-methyI-N-phenylbenzenesulfonamida

Click to download full resolution via product page

Caption: A plausible two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-nitro-N-methyl-N-phenylbenzenesulfonamide

e Reaction Setup: To a stirred solution of N-methylaniline (1.1 equivalents) and pyridine (1.2
equivalents) in dichloromethane (DCM) at 0 °C, add 4-nitrobenzenesulfonyl chloride (1.0
equivalent) portion-wise over 15 minutes.

» Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for
12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC).
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o Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with
1M HCI, saturated sodium bicarbonate solution, and brine.

« Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield the crude 4-nitro-N-methyl-N-phenylbenzenesulfonamide.

Step 2: Synthesis of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Reaction Setup: Dissolve the crude 4-nitro-N-methyl-N-phenylbenzenesulfonamide from the
previous step in a mixture of ethanol and water (e.g., 4:1 v/v).

Reduction: Add iron powder (5-10 equivalents) and ammonium chloride (1.5 equivalents) to
the solution. Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours,
monitoring by TLC.

Work-up: After the reaction is complete, cool the mixture to room temperature and filter
through a pad of celite to remove the iron salts.

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The
resulting aqueous residue can be extracted with ethyl acetate. The combined organic
extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
The crude product can be further purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system like ethanol/water to afford the final product,
4-amino-N-methyl-N-phenylbenzenesulfonamide.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of the
synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the N-methyl protons, and the amino protons. The aromatic protons of the two
phenyl rings will likely appear as complex multiplets in the range of 6.5-8.0 ppm. The N-
methyl group should present as a singlet around 3.0-3.5 ppm. The amino group protons will
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likely appear as a broad singlet, the chemical shift of which can be concentration and solvent
dependent.

e 13C NMR: A 3C NMR spectrum for this compound is available on PubChem[1]. The spectrum
would show signals for the aromatic carbons, with those attached to nitrogen and the
sulfonyl group being deshielded and appearing at higher chemical shifts. The N-methyl
carbon would appear at a characteristic upfield position.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For electrospray
ionization (ESI) in positive mode, the expected molecular ion peak [M+H]* would be at m/z
263.08. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming
the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

N-H stretching: Two distinct bands in the region of 3300-3500 cm~1 corresponding to the
symmetric and asymmetric stretching of the primary amine.

S=0 stretching: Two strong absorption bands, typically around 1350-1300 cm~1 (asymmetric)
and 1160-1120 cm~* (symmetric) for the sulfonyl group.

C-N stretching: Bands in the fingerprint region.

Aromatic C-H and C=C stretching: Characteristic bands in their respective regions.

Potential Biological Activities and Applications

While specific biological data for 4-amino-N-methyl-N-phenylbenzenesulfonamide is scarce,
the sulfonamide scaffold is a well-known pharmacophore, suggesting several potential areas of
application.

As an Antimicrobial Agent
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The primary and most famous application of sulfonamides is as antibacterial agents. They act
as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for
the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is
an effective target for selective toxicity against bacteria. It is plausible that 4-amino-N-methyl-
N-phenylbenzenesulfonamide could exhibit similar activity.

Figure 2: Postulated Antibacterial Mechanism of Action
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Caption: Potential mechanism as a competitive inhibitor of DHPS.

As an Anticancer Agent

Certain sulfonamide derivatives have demonstrated promising anticancer activities through
various mechanismes, including the inhibition of carbonic anhydrases, which are overexpressed
in many tumors and contribute to the acidic tumor microenvironment[2][3]. Other sulfonamides
have been shown to inhibit cyclin-dependent kinases (CDKSs), which are key regulators of the
cell cycle[4]. The structural features of 4-amino-N-methyl-N-phenylbenzenesulfonamide
make it a candidate for investigation in these areas.
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As an Enzyme Inhibitor

The sulfonamide moiety is a versatile functional group for targeting the active sites of various
enzymes. Beyond carbonic anhydrases, sulfonamides have been developed as inhibitors of
proteases, kinases, and other enzymes. The specific substitution pattern on the sulfonamide
nitrogen and the aromatic ring of 4-amino-N-methyl-N-phenylbenzenesulfonamide could
confer selectivity for particular enzyme targets.

Metabolism

The metabolism of sulfonamides in humans is generally well-understood and primarily occurs
in the liver. Two main pathways are involved:

o N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATS).
The rate of this process is subject to genetic polymorphism, leading to "slow" and "fast"
acetylator phenotypes in the population.

e Oxidation: Cytochrome P450 enzymes can oxidize the molecule at various positions.
Figure 3: General Metabolic Pathways for Sulfonamides
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Caption: Expected metabolic fate of the target compound.

Toxicology and Safety
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Based on the Safety Data Sheet (SDS) for CAS number 63826-12-0, the toxicological
properties of this specific compound have not been fully investigated[5]. However, general
precautions for handling similar chemical compounds should be observed.

Acute Effects: The material may be irritating to the mucous membranes and upper
respiratory tract. It may be harmful if ingested or inhaled[5].

e Handling: Use in a chemical fume hood with adequate ventilation. Wear protective safety
goggles, chemical-resistant gloves, and protective clothing. Avoid breathing dust or vapor. A
safety shower and eye wash should be readily available[5].

o Storage: Store in a cool, dry, well-ventilated place in a tightly closed container[5].

» Disposal: Dissolve or mix the material with a combustible solvent and burn in a regulated
chemical incinerator equipped with an afterburner and scrubber, in accordance with federal
and local regulations|[5].

Conclusion

4-amino-N-methyl-N-phenylbenzenesulfonamide is a compound with a chemical structure
that suggests a range of potential biological activities, drawing from the rich history of
sulfonamides in medicine and research. While specific data on this molecule is limited, this
guide provides a robust framework for its synthesis, characterization, and potential
applications. It serves as a valuable resource for scientists and researchers looking to explore
the properties and potential of this and related sulfonamide derivatives in drug discovery and
development. Further experimental investigation is warranted to fully elucidate its
pharmacological and toxicological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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